molecular formula C12H19N2O14P3 B1239712 nPredUTP

nPredUTP

Cat. No.: B1239712
M. Wt: 508.21 g/mol
InChI Key: CAXWPNQGBOGSQH-YJCWOPNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

nPredUTP is a synthetic nucleotide analog designed for specialized applications in molecular biology, particularly in enzymatic labeling and nucleic acid modification. This modification likely enhances its utility in targeted assays, such as fluorescence-based detection or click chemistry applications, where conventional nucleotides lack the required specificity or reactivity. Current research emphasizes its role in non-radioactive labeling techniques, offering advantages in safety and compatibility with high-throughput screening platforms .

Properties

Molecular Formula

C12H19N2O14P3

Molecular Weight

508.21 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H19N2O14P3/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(26-10)6-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5,8-10,15H,4,6H2,1H3,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b3-2+/t8-,9+,10+/m0/s1

InChI Key

CAXWPNQGBOGSQH-YJCWOPNRSA-N

Isomeric SMILES

C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

5-propenyl-dUTP
E-5-propenyl-dUTP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of nPredUTP with structurally and functionally analogous compounds, including dUTP , DNP-11-dUTP , and other nucleotide analogs. Key parameters include chemical modifications, applications, stability, and regulatory considerations.

Parameter This compound dUTP DNP-11-dUTP 5-Ethynyl-UTP
Core Structure UTP with "Pred" functional group Unmodified deoxyuridine triphosphate UTP conjugated to dinitrophenyl (DNP) UTP with ethynyl group at C5 position
Primary Application Enzymatic labeling, nucleic acid probes DNA synthesis, PCR Indirect detection (e.g., immunoassays) Click chemistry, fluorescence tagging
Detection Modality Presumed fluorescence/chemiluminescence N/A (standard nucleotide) Indirect (anti-DNP antibodies) Direct (via azide-alkyne cycloaddition)
Stability in Buffer Stable in Tris-HCl/EDTA (pH 7.6) Stable under standard PCR conditions Stable at ambient shipping conditions Sensitive to light/oxidation
Regulatory Status Research use only Commercial availability, non-hazardous Research use only Requires specialized handling
Eco/Toxicological Data Not available No ecotoxicity data Not disclosed Limited data; handled as hazardous

Key Findings from Comparative Studies:

Functional Specificity: this compound and DNP-11-dUTP both enable indirect detection but differ in conjugation chemistry. DNP-11-dUTP relies on antibody-based systems , whereas this compound’s "Pred" group may allow covalent bonding with target molecules, reducing background noise in assays. In contrast, 5-Ethynyl-UTP supports direct labeling via click chemistry but requires stringent storage conditions due to its reactive ethynyl moiety.

Enzymatic Compatibility :

  • dUTP is broadly compatible with DNA polymerases in PCR , but this compound’s modifications may restrict its use to specific enzymes (e.g., mutant polymerases engineered for bulky adducts).

Regulatory and Safety Profiles :

  • Both this compound and DNP-11-dUTP lack comprehensive ecological or toxicological data, typical of research-grade nucleotides .

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